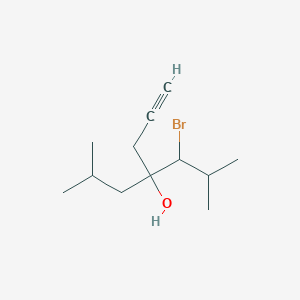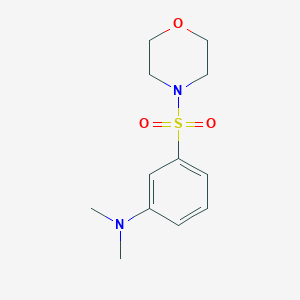![molecular formula C10H14ClNO2S2 B8043850 1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide](/img/structure/B8043850.png)
1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a chlorophenyl group, a methylsulfanyl group, and a dimethylmethanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-chlorobenzyl chloride with sodium methanethiolate to form the corresponding thioether. This intermediate is then treated with dimethylsulfate to introduce the N,N-dimethylmethanesulfonamide group. The reaction conditions include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and reaction time) is common to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable bases, are used for substitution reactions.
Major Products Formed:
Sulfoxide and Sulfone Derivatives: Resulting from oxidation reactions.
Thiol and Thioether Derivatives: Resulting from reduction reactions.
Various Nucleophilic Substitution Products: Resulting from substitution reactions.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide has found applications in various scientific research areas:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparaison Avec Des Composés Similaires
Sulfamethoxazole
Sulfadiazine
Sulfisoxazole
Sulfapyridine
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S2/c1-12(2)16(13,14)8-15-7-9-3-5-10(11)6-4-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANOYVKJXYLRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chloro-3-nitrophenyl)methylsulfanyl]-4-oxo-6-propyl-1H-pyrimidine-5-carbonitrile](/img/structure/B8043782.png)
![N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline](/img/structure/B8043791.png)
![5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043798.png)






![9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one](/img/structure/B8043852.png)


